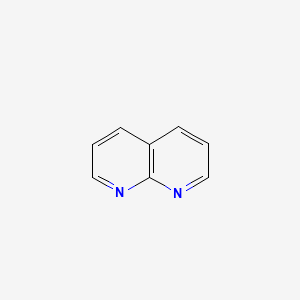

1,8-Naphthyridine

描述

属性

IUPAC Name |

1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAYUMRQUHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180052 | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-60-4 | |

| Record name | 1,8-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043R04VL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

basic principles of 1,8-Naphthyridine chemistry

An In-Depth Technical Guide to the Core Principles of 1,8-Naphthyridine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound nucleus, a nitrogen-containing heterocyclic scaffold, has garnered significant interest from researchers in medicinal chemistry and drug discovery.[1][2] This attention is due to its versatile synthesis, reactivity, and a wide array of biological activities.[2] Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4] Furthermore, they have shown promise in addressing neurological disorders such as Alzheimer's disease and depression.[3][4] The scaffold is a key component in marketed drugs like Gemifloxacin, used for bacterial infections, and many other derivatives are currently under clinical investigation.[5] This guide delves into the fundamental principles of this compound chemistry, covering its synthesis, reactivity, and applications, with a focus on its role in drug development.

Core Synthesis Methodologies

The construction of the this compound ring system can be achieved through various synthetic routes. The Friedländer annulation is considered one of the most straightforward and high-yielding methods.[6] Other notable methods include the Skraup, Combes, and Doebner-von Miller reactions, as well as modern multicomponent reaction strategies.[2][6][7]

The Friedländer Annulation

The Friedländer synthesis is a widely employed, efficient method for producing substituted quinolines and their aza-analogs, such as 1,8-naphthyridines. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][9]

Recent advancements have focused on developing greener and more sustainable protocols for this reaction.[5] Methodologies utilizing water as a solvent and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts have been developed, offering excellent yields, mild reaction conditions, and simple product separation.[9][10]

// Nodes A [label="2-Aminonicotinaldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Active Methylene\nCarbonyl Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Vessel", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Catalyst\n(e.g., Choline Hydroxide, LiOH)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solvent\n(e.g., Water, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Heating &\nStirring", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Workup &\nPurification", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Substituted\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C; B -> C; D -> C [style=dashed]; E -> C [style=dashed]; C -> F; F -> G; G -> H;

// Invisible edges for alignment {rank=same; A; B;} {rank=same; D; E;} } Caption: Friedländer Annulation workflow for this compound synthesis.

Quantitative Data on Friedländer Synthesis

The versatility of the Friedländer reaction is demonstrated by its applicability to a wide range of substrates, often yielding excellent results under green conditions.

| Starting Materials | Catalyst/Conditions | Product | Yield (%) |

| 2-Aminonicotinaldehyde, Acetone (B3395972) | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | 2-Methyl-1,8-naphthyridine | 99% |

| 2-Aminonicotinaldehyde, Cyclohexanone | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | 2,3,4-Tetrahydroacridine | 98% |

| 2-Aminonicotinaldehyde, Acetophenone | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | 2-Phenyl-1,8-naphthyridine | 95% |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 97% |

| 2-Aminonicotinaldehyde, 2-Phenylacetophenone | [Bmmim][Im], 50 °C, 24h | 2,3-Diphenyl-1,8-naphthyridine | 92% |

Data sourced from references[10][11].

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water[11]

This protocol details a one-pot Friedländer condensation reaction using a metal-free, biocompatible ionic liquid catalyst in an aqueous medium.[10]

Materials:

-

2-Aminonicotinaldehyde (8) (61.6 mg, 0.5 mmol)

-

Acetone (9) (111 μL, 1.5 mmol)

-

Choline hydroxide (ChOH) (3 μL, 1 mol %)

-

Deionized Water (H₂O) (1 mL)

-

Nitrogen (N₂) gas supply

Procedure:

-

A mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is placed in a reaction vessel.

-

Deionized water (1 mL) is added to the mixture.

-

The mixture is stirred, followed by the addition of the choline hydroxide catalyst (1 mol %).

-

The reaction vessel is flushed with nitrogen gas.

-

The reaction mixture is stirred at 50 °C for 6 hours.

-

Upon completion (monitored by TLC), the reaction is worked up. The catalyst is separated from the product.

-

The final product, 2-methyl-1,8-naphthyridine, is obtained as a cream-colored solid (71 mg, 99% yield).

Chemical Reactivity and Functionalization

The this compound ring is an electron-deficient system, which dictates its reactivity. This property makes it susceptible to nucleophilic substitution, particularly at positions activated by leaving groups, while electrophilic substitution generally requires more forcing conditions. Its flanking nitrogen atoms also make it an excellent binucleating ligand in coordination chemistry.[12][13]

// Center Node Core [label="this compound\nCore", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

// Reaction Type Nodes NAS [label="Nucleophilic Aromatic\nSubstitution (NAS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MCC [label="Metal-Catalyzed\nCross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coord [label="Coordination Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclo [label="Cycloaddition\nReactions", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges from Core Core -> NAS [label=" (e.g., with amines,\n alkoxides)"]; Core -> MCC [label=" (e.g., Suzuki, Negishi,\n Buchwald-Hartwig)"]; Core -> Coord [label=" (Acts as a binucleating\n ligand)"]; Core -> Cyclo [label=" (e.g., with azides,\n alkynes)"];

// Sub-nodes for detail NAS_Detail [label="Functionalization at\nC2, C4, C5, C7", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; MCC_Detail [label="C-C and C-N Bond\nFormation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Coord_Detail [label="Forms complexes with\nTransition Metals (Cu, Co, Pd)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges to sub-nodes NAS -> NAS_Detail [style=dashed, arrowhead=none]; MCC -> MCC_Detail [style=dashed, arrowhead=none]; Coord -> Coord_Detail [style=dashed, arrowhead=none]; } Caption: Key chemical reactions involving the this compound core.

Nucleophilic Aromatic Substitution (NAS)

Similar to other electron-poor heterocyclic systems like pyridine, halopyridines can be attacked by nucleophiles to yield substitution products.[14][15] In substituted benzo[c][3][16]naphthyridines, reactions with various nucleophiles have been reported, with the site of reactivity (position 1 or 6) depending on the nature of the nucleophile and the reaction conditions.[17] Anilines and thioxides tend to react at one position, while alkylamines and alkoxides react at another.[17]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold.[18] Palladium and cobalt catalysts are effective for creating C-C and C-N bonds.[19][20] For instance, cobalt-catalyzed cross-couplings of halogenated naphthyridines with Grignard reagents (alkyl- and arylmagnesium halides) and arylzinc halides have been used to produce polyfunctional derivatives.[19] Similarly, palladium-catalyzed reactions have been employed to synthesize heteroaryl-substituted 1,8-naphthyridines via C-N coupling of chloronaphthyridines with various nitrogen heterocycles.[20] These methods are crucial in building molecular complexity for structure-activity relationship (SAR) studies in drug discovery.[21][22]

Coordination Chemistry

The two nitrogen atoms on the this compound ring are ideally positioned to act as a binucleating ligand, binding two metal centers in close proximity.[12][13] This property has been exploited to create a variety of transition metal complexes with metals such as manganese, cobalt, nickel, copper, and zinc.[23] These complexes are studied for their unique steric and electronic properties and their potential applications in homogeneous catalysis.[13][24]

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide range of pharmacological activities.[1]

// Nodes A [label="Scaffold Synthesis\n(e.g., Friedländer Annulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Library Generation\n(e.g., via Cross-Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="High-Throughput\nScreening (HTS)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Hit Identification", shape=diamond, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label=" Diversification"]; B -> C; C -> D; D -> E [label=" Hit-to-Lead"]; E -> F; } Caption: A simplified workflow of drug discovery featuring 1,8-naphthyridines.

Biological Activity Profile

Derivatives of this compound have demonstrated significant potential across numerous therapeutic areas.

| Compound Class/Derivative | Target/Assay | Activity (IC₅₀ / MIC) | Therapeutic Area |

| 6,8-Disubstituted 1,7-Naphthyridines (e.g., Compound 11) | Phosphodiesterase 4D (PDE4D) | IC₅₀ = 1 nM | Anti-inflammatory (Asthma) |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Modulation of Norfloxacin activity vs. E. coli | Potentiates antibiotic effect (synergism) | Antibacterial Adjuvant |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Modulation of Norfloxacin activity vs. S. aureus | Potentiates antibiotic effect (synergism) | Antibacterial Adjuvant |

| Various this compound Analogs | Cytotoxicity against MCF7 cell line | Potent cytotoxic activity reported | Anticancer |

| Glycosylated this compound Derivatives | Antimicrobial activity vs. P. aeruginosa | MIC = 0.0199 ± 0.0445 mM | Antimicrobial |

Data sourced from references[16][22][25][26].

As anticancer agents, these compounds have been investigated for their ability to inhibit various targets, including receptor tyrosine kinases (like EGFR), DNA topoisomerase, and c-Met kinase.[27][28] In the realm of infectious diseases, beyond direct antimicrobial action, some this compound derivatives have been shown to potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains, suggesting a role as antibiotic adjuvants.[26] This synergistic effect may be related to their ability to inhibit bacterial DNA gyrase (topoisomerase), a mechanism shared with fluoroquinolones.[26]

Conclusion

The this compound scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic accessibility, particularly through robust and increasingly green methods like the Friedländer annulation, combined with a rich and tunable reactivity profile, allows for the creation of diverse chemical libraries. The broad spectrum of potent biological activities exhibited by its derivatives ensures that this compound will continue to be a fertile ground for the discovery and development of novel therapeutics to address a wide range of human diseases. Future research will likely focus on developing more selective and potent derivatives and exploring novel applications in materials science and catalysis.

References

- 1. This compound derivatives: A privileged scaffold for versatile biological activities. | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Quantification of the Steric Properties of this compound-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi-res.com [mdpi-res.com]

- 19. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ccspublishing.org.cn [ccspublishing.org.cn]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

- 26. Enhancement of Antibiotic Activity by this compound Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1,8-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1,8-naphthyridine core structure, including its numbering system, physicochemical properties, synthesis methodologies, and its role as a privileged scaffold in medicinal chemistry, with a particular focus on its interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The this compound Core: Structure and Numbering

This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₂.[1][2] It consists of two fused pyridine (B92270) rings. The nitrogen atoms are located at positions 1 and 8, which imparts unique chemical and biological properties to the scaffold.[3] The accepted IUPAC numbering for the this compound ring system is illustrated below.

References

The Enduring Intrigue of the 1,8-Naphthyridine Nucleus: A Deep Dive into its Electronic Properties

For Immediate Release

The 1,8-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, has garnered significant attention from researchers in medicinal chemistry, materials science, and coordination chemistry. Its unique electronic properties, arising from the arrangement of its nitrogen atoms, impart a diverse range of biological activities and render it a valuable component in the development of novel therapeutic agents and functional materials. This in-depth technical guide explores the core electronic characteristics of the this compound ring system, providing a comprehensive resource for scientists and drug development professionals.

Electronic Landscape of the this compound Core

The electronic nature of the this compound ring is characterized by the presence of two nitrogen atoms, which are sp² hybridized and contribute to the aromatic π-system. The lone pair of electrons on each nitrogen atom influences the electron density distribution across the ring system, making it electron-deficient. This inherent electronic feature is a key determinant of its reactivity, coordination ability, and ultimately its biological function. The electron-withdrawing nature of the nitrogen atoms can be modulated by the introduction of various substituents at different positions on the ring, allowing for the fine-tuning of its electronic properties.

Quantifying Electronic Effects: Hammett Constants and pKa Values

The influence of substituents on the electronic properties of the this compound ring can be quantitatively assessed using parameters such as Hammett constants and pKa values. While a comprehensive database for a wide range of substituted 1,8-naphthyridines is still an active area of research, existing studies on related N-heterocycles provide valuable insights.

Table 1: Hammett Constants for Common Substituents

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Note: These are general Hammett constants and their precise values for this compound derivatives may vary.

The basicity of the this compound ring system, as indicated by its pKa value, is a crucial factor in its biological activity, influencing its ability to interact with physiological targets. The pKa of the parent this compound is approximately 3.39. Substituents can significantly alter this value, thereby affecting the molecule's ionization state at physiological pH.

Redox Behavior: Insights from Cyclic Voltammetry

Cyclic voltammetry is a powerful technique to probe the redox properties of this compound derivatives. These compounds can undergo both reduction and oxidation processes, and their redox potentials are sensitive to the nature and position of substituents. The electron-deficient character of the ring generally makes reduction more facile.

Table 2: Representative Redox Potential Data for this compound Derivatives

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reference |

| 2,3-diphenyl-1,8-naphthyridine | Not Reported | Not Reported | [1] |

| Substituted this compound-BF₂ complexes | Varies with substituent | Varies with substituent | Not Found |

Note: Comprehensive and comparative redox potential data for a series of substituted 1,8-naphthyridines is limited in the readily available literature.

Photophysical Properties: Fluorescence and its Applications

Many this compound derivatives exhibit interesting photophysical properties, including fluorescence.[2] This has led to their exploration as fluorescent probes for sensing metal ions and biomolecules. The fluorescence quantum yield and Stokes shift are key parameters that determine their efficacy as fluorescent reporters.

Table 3: Illustrative Photophysical Data for Fluorescent this compound Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| 2,7-Dialkylamino-1,8-naphthyridines | ~360 | Varies with substituent | High | Not specified | [3] |

| Vinyl-1,8-naphthyridine derivatives | Varies | Varies | Not specified | Not specified | [4] |

| Flexible 1,8-naphthyridyl derivative (L) | Not specified | 380-410 (in solution) | Not specified | Not specified | [5] |

Modulation of Biological Signaling Pathways

The electronic properties of this compound derivatives are intimately linked to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects.[6][7] One of the key mechanisms through which these compounds exert their effects is by modulating intracellular signaling pathways. A prominent example is the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8]

References

- 1. This compound synthesis [organic-chemistry.org]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. spu.edu.sy [spu.edu.sy]

- 6. researchgate.net [researchgate.net]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Dawn of a Heterocyclic Powerhouse: A Historical Overview of 1,8-Naphthyridine's Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its journey from a chemical curiosity to a privileged structure in drug discovery is a testament to the cumulative efforts of chemists and biologists over nearly a century. This in-depth technical guide provides a historical overview of the discovery of the this compound core, detailing the seminal synthetic methodologies and the pivotal discovery of its biological significance.

From Theoretical Postulate to First Synthesis: The Early Years

A foundational method that proved crucial for the subsequent development of this compound chemistry was the Friedländer synthesis, first reported in 1882. This versatile reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) is a key starting material.

A Landmark Discovery: The Dawn of a Therapeutic Era with Nalidixic Acid

For several decades following its initial synthesis, the this compound nucleus remained a subject of academic interest with no significant reported applications. This changed dramatically in 1962 with the groundbreaking discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute. This discovery, published in the Journal of Medicinal & Pharmaceutical Chemistry, marked the advent of the quinolone class of antibiotics and established the immense therapeutic potential of the this compound scaffold. Nalidixic acid, chemically 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was the first synthetic antimicrobial agent to exhibit potent activity against Gram-negative bacteria.

The synthesis of nalidixic acid was a multi-step process, a significant advancement in the derivatization of the this compound core.

Quantitative Data Summary

The following table summarizes the key historical syntheses and the reaction conditions as reported in the literature.

| Compound | Year | Key Reactants | Catalyst/Reagents | Solvent | Yield | Reference |

| This compound (unsubstituted) | 1927 | 2-Aminopyridine, Glycerol, Oxidizing agent | Sulfuric Acid | Not specified | Not specified | Koller (presumed Skraup synthesis) |

| 1-Ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid (Nalidixic Acid) | 1962 | 2-Amino-6-methylpyridine (B158447), Diethyl ethoxymethylenemalonate, Diethyl sulfate (B86663), Sodium hydroxide | - | Dowtherm-A | Not specified in initial publication | Lesher et al. |

Experimental Protocols

General Friedländer Synthesis of 1,8-Naphthyridines

This protocol is a generalized modern representation of the Friedländer condensation for the synthesis of the this compound core, a method that would have been conceptually available to early researchers.

Materials:

-

2-Aminonicotinaldehyde

-

An active methylene (B1212753) compound (e.g., ethyl acetoacetate, diethyl malonate, acetylacetone)

-

Base catalyst (e.g., piperidine, sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethanol or other suitable solvent

Procedure:

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

-

Add a catalytic amount of the chosen base or acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Synthesis of 1-Ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid (Nalidixic Acid)

The following is a representative multi-step synthesis based on the work of Lesher and colleagues.

Step 1: Synthesis of Diethyl 2-(6-methyl-2-pyridylamino)methylenemalonate

-

A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.

Step 2: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

-

The product from Step 1 is heated in a high-boiling point solvent such as Dowtherm-A to effect cyclization.

Step 3: Ethylation to Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

-

The product from Step 2 is ethylated using an ethylating agent like diethyl sulfate in the presence of a base.

Step 4: Hydrolysis to Nalidixic Acid

-

The ethyl ester from Step 3 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the final product, nalidixic acid.

Mechanism of Action: The Molecular Basis of Antibacterial Activity

The discovery of nalidixic acid spurred intense research into its mechanism of action. Early studies revealed that it selectively inhibited bacterial DNA synthesis. It is now understood that nalidixic acid and subsequent quinolone antibiotics target two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA unwinding.

-

Topoisomerase IV (a Type II Topoisomerase): This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes after DNA replication.

Nalidixic acid binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks are lethal to the bacteria as they halt DNA replication and trigger the SOS response, ultimately leading to cell death.

Pioneers of 1,8-Naphthyridine: From Foundational Synthesis to Therapeutic Breakthroughs

The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a cornerstone of medicinal chemistry is marked by the foundational work of several key pioneers. Their research not only established the fundamental chemistry of this heterocyclic system but also unlocked its vast therapeutic potential, leading to the development of important antibacterial and anticancer agents. This in-depth technical guide explores the seminal contributions of these pioneers, providing a detailed look at their experimental methodologies, the quantitative impact of their discoveries, and the biological pathways their innovations have helped to target.

The Genesis of Naphthyridine Chemistry: Reissert and Koller

The conceptualization and first synthesis of the broader naphthyridine family, and subsequently the 1,8-isomer, laid the groundwork for all future research.

Arnold Reissert (1893): While not the first to synthesize the this compound isomer specifically, Reissert's synthesis of a naphthyridine derivative in 1893 was a landmark achievement that introduced this class of compounds to the world of chemistry. His work provided the initial spark that would ignite further exploration into the various isomeric forms of naphthyridine.

G. Koller (1927): The first documented synthesis of the this compound core is credited to the work of Koller's group in 1927. This pioneering work established the fundamental structure and opened the door for systematic investigation into its chemical properties and potential applications. The early synthetic routes, often variations of the Skraup or Friedländer synthesis, were crucial in making this scaffold accessible for further study.

A common classical method for the synthesis of 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocols: Foundational Synthesis

General Procedure for Friedländer Synthesis of 1,8-Naphthyridines:

A mixture of an o-aminopyridine-3-carbaldehyde (1 equivalent) and a carbonyl compound containing an α-methylene group (1-1.2 equivalents) is heated in the presence of a catalyst. The catalyst can be either an acid (e.g., p-toluenesulfonic acid, acetic acid) or a base (e.g., potassium hydroxide, piperidine). The reaction is typically carried out in a high-boiling solvent such as ethanol, dimethylformamide (DMF), or under solvent-free conditions. The reaction mixture is heated for several hours, and upon cooling, the product often precipitates and can be purified by recrystallization.

The Therapeutic Dawn: George Lesher and the Discovery of Nalidixic Acid

The therapeutic potential of the this compound scaffold remained largely unexplored until the groundbreaking discovery by George Lesher and his colleagues at the Sterling-Winthrop Research Institute in 1962.

George Lesher (1962): Lesher's discovery of nalidixic acid, the first quinolone antibiotic, was a pivotal moment in the history of antibacterial chemotherapy. This this compound derivative demonstrated potent activity against Gram-negative bacteria and became a crucial treatment for urinary tract infections. This discovery not only provided a new class of antibiotics but also spurred decades of research into the structure-activity relationships of this compound derivatives, leading to the development of more potent fluoroquinolone antibiotics.

The synthesis of nalidixic acid often involves the Gould-Jacobs reaction, a thermal cyclization of an aminomethylene malonate derivative.

Experimental Protocols: Synthesis of Nalidixic Acid Precursors

Gould-Jacobs Reaction for 1,8-Naphthyridin-4-one Core:

-

Formation of the Enamine: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures (typically 100-130°C) to form the corresponding enamine intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.

-

Thermal Cyclization: The enamine intermediate is then heated in a high-boiling solvent, such as diphenyl ether or Dowtherm A, to temperatures around 250°C. This induces a cyclization reaction to form the ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

N-Alkylation and Hydrolysis: The naphthyridinone core is subsequently N-alkylated, for example with ethyl iodide, and the ester is hydrolyzed, typically with sodium hydroxide, to yield nalidixic acid.

Mechanism of Action: Targeting Bacterial DNA Replication

The pioneering work on nalidixic acid also led to a fundamental understanding of its mechanism of action, which involves the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV: Nalidixic acid and its derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound-based antibiotics disrupt these essential cellular processes, leading to bacterial cell death.

Experimental Protocols: Biological Assays

DNA Gyrase Inhibition Assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

-

Inhibitor Addition: The this compound derivative being tested is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The inhibition of DNA gyrase activity is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.

Modern Pioneers: Expanding the Therapeutic Landscape to Oncology

Building on the foundational discoveries, a new generation of researchers has expanded the application of the this compound scaffold into the realm of oncology. These modern pioneers are exploring the anticancer potential of novel derivatives that target various cancer-related pathways.

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Voreloxin | Various | Varies | [1] |

| Compound 3f | MCF7 (Breast) | 6.53 | [2] |

| Compound 6f | MCF7 (Breast) | 7.88 | [2] |

| Compound 8c | MCF7 (Breast) | 7.89 | [2] |

| Compound 10b | MCF7 (Breast) | 7.79 | [2] |

| Compound 10c | MCF7 (Breast) | 1.47 | [2] |

| Compound 8d | MCF7 (Breast) | 1.62 | [2] |

| Compound 4d | MCF7 (Breast) | 1.68 | [2] |

| Compound 10f | MCF7 (Breast) | 2.30 | [2] |

| Compound 8b | MCF7 (Breast) | 3.19 | [2] |

| Compound 11 | A549 (Lung) | 9.4 | [3] |

| Compound 12 | A549 (Lung) | 10.9 | [3] |

| Compound 13 | A549 (Lung) | 2.3 | [3] |

| Compound 11 | Caki-2 (Renal) | 19.1 | [3] |

| Compound 12 | Caki-2 (Renal) | 17.5 | [3] |

| Compound 13 | Caki-2 (Renal) | 13.4 | [3] |

| Compound 14 | HeLa (Cervical) | >100 | [4] |

| Compound 15 | HeLa (Cervical) | 0.8 | [4] |

| Compound 16 | HeLa (Cervical) | 0.7 | [4] |

| Compound 14 | HL-60 (Leukemia) | >100 | [4] |

| Compound 15 | HL-60 (Leukemia) | 0.2 | [4] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [4] |

| Compound 14 | PC-3 (Prostate) | >100 | [4] |

| Compound 15 | PC-3 (Prostate) | 7.2 | [4] |

| Compound 16 | PC-3 (Prostate) | 5.1 | [4] |

Signaling Pathways in Cancer

Recent studies have elucidated the complex signaling pathways affected by novel this compound derivatives. For instance, the compound designated as "3u" has been shown to induce programmed cell death in melanoma cells through a dual mechanism of necroptosis and apoptosis, depending on its concentration.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel this compound Derivatives: Design, Synthesis an... [degruyterbrill.com]

- 3. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kjpp.net [kjpp.net]

- 5. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

solubility characteristics of 1,8-Naphthyridine in common lab solvents

An In-Depth Technical Guide to the Solubility Characteristics of 1,8-Naphthyridine

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₈H₆N₂.[1][2][3] As a core structural motif in various biologically active compounds, including antibacterial agents like nalidixic acid and enoxacin, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development.[1][3][4] Understanding the solubility of this compound in common laboratory solvents is fundamental for its synthesis, purification, formulation, and in vitro biological screening. This guide provides a comprehensive overview of the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a framework for presenting solubility data.

The structure of this compound, featuring a fused pyridine (B92270) ring system with two nitrogen atoms, imparts a degree of polarity and the capacity for hydrogen bond acceptance. These structural features suggest a nuanced solubility profile, with expected variability across polar protic, polar aprotic, and non-polar solvents.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The table below summarizes known data and provides a template for the systematic recording of experimentally determined solubility values. The principle of "like dissolves like" suggests that solubility will be influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.[5]

| Solvent | Molecular Formula | Type | Log₁₀(Water Solubility) (mol/L) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility |

| Water | H₂O | Polar Protic | -2.81 (Calculated)[6] | To be determined | To be determined |

| Methanol | CH₄O | Polar Protic | - | To be determined | To be determined |

| Ethanol | C₂H₆O | Polar Protic | - | To be determined | To be determined |

| Acetone | C₃H₆O | Polar Aprotic | - | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | - | To be determined | To be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | - | To be determined | To be determined |

| Chloroform | CHCl₃ | Polar Aprotic | - | To be determined | To be determined |

| Toluene | C₇H₈ | Non-Polar | - | To be determined | To be determined |

| Hexane | C₆H₁₄ | Non-Polar | - | To be determined | To be determined |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. Below are detailed methodologies for both qualitative and quantitative assessment of this compound's solubility.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility in various solvents.

Objective: To classify this compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically ambient).

Materials:

-

This compound (solid)

-

A selection of test solvents (e.g., water, ethanol, acetone, DMSO, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

-

Graduated pipette or dispenser

Procedure:

-

Place approximately 25 mg of this compound into a small, dry test tube.[7]

-

Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[7]

-

After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds.[7][8]

-

Visually inspect the mixture against a contrasting background to determine if the solid has completely dissolved.

-

If the compound dissolves completely, it is classified as "soluble."

-

If some, but not all, of the solid dissolves, it is "partially soluble."

-

If no significant amount of the solid dissolves, it is "insoluble."

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Screw-cap vials or flasks

-

A constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a screw-cap vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[10]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Acid-Base Solubility Tests

Given that this compound contains basic nitrogen atoms, its solubility is expected to be pH-dependent.

Objective: To determine the solubility in aqueous acidic and basic solutions.

Procedure:

-

Follow the qualitative solubility assessment protocol.

-

Use 5% w/v hydrochloric acid (HCl) as the solvent. If this compound dissolves, it indicates the presence of a basic functional group, as expected.[7][11]

-

Use 5% w/v sodium hydroxide (B78521) (NaOH) as the solvent. Observe for any reaction or change in solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 254-60-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound (CAS 254-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. scribd.com [scribd.com]

Spectroscopic Properties of Unsubstituted 1,8-Naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of unsubstituted 1,8-naphthyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail its characteristics as determined by Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This document is intended to serve as a foundational resource for researchers utilizing this compound in further studies.

Data Presentation

The quantitative spectroscopic data for unsubstituted this compound is summarized in the tables below for easy reference and comparison.

Table 1: UV-Vis Absorption Spectroscopic Data

| Parameter | Value | Solvent/Conditions |

| λmax (nm) | 299, 310 | Not Specified |

| Molar Absorptivity (ε) | Data not readily available | Not Specified |

Table 2: Fluorescence Spectroscopic Data

| Parameter | Value | Solvent/Conditions |

| Emission Maximum (λem) | Data not readily available | Not Specified |

| Quantum Yield (Φ) | Data not readily available | Not Specified |

Note: While this compound derivatives are known to be fluorescent, specific emission data for the unsubstituted parent compound is not widely reported in readily accessible literature.

Table 3: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-2, H-7 | 9.05 | dd | 4.2, 1.9 | CDCl₃ |

| H-4, H-5 | 8.15 | dd | 8.1, 1.9 | CDCl₃ |

| H-3, H-6 | 7.45 | dd | 8.1, 4.2 | CDCl₃ |

Table 4: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C-2, C-7 | 152.8 | CDCl₃ |

| C-4, C-5 | 136.5 | CDCl₃ |

| C-3, C-6 | 121.3 | CDCl₃ |

| C-4a, C-8a | 155.0 | CDCl₃ |

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 1580 | Strong | C=C/C=N Stretch |

| 1450 | Medium | C=C/C=N Stretch |

| 830 | Strong | C-H Out-of-plane Bend |

| 780 | Strong | C-H Out-of-plane Bend |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a volumetric flask. A series of dilutions are then prepared from the stock solution to obtain concentrations typically in the range of 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solvent cuvette.

-

Data Acquisition: The absorbance of each diluted solution is measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

Data Analysis: A calibration curve of absorbance versus concentration is plotted. The molar absorptivity (ε) is calculated from the slope of this curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (Φ) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound (typically with an absorbance of < 0.1 at the excitation wavelength) is prepared in a suitable spectroscopic grade solvent.

-

Instrumentation: A spectrofluorometer is used for the analysis.

-

Data Acquisition: An excitation spectrum is first obtained by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. The wavelength of maximum excitation is then used to acquire the emission spectrum by scanning the emission wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The absorbance of both the sample and the standard are measured at the same excitation wavelength. The integrated fluorescence intensities of both the sample and the standard are then measured. The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

-

-

Data Analysis: The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are determined from the spectra. These parameters provide information about the electronic environment and connectivity of the atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded.

-

Data Acquisition: The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are identified and correlated with known vibrational frequencies of specific functional groups.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a heterocyclic compound such as this compound.

References

An In-depth Technical Guide to 1,8-Naphthyridine Derivatives: Nomenclature, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridine, a heterocyclic aromatic compound with the chemical formula C₈H₆N₂, constitutes a critical scaffold in medicinal chemistry.[1] This bicyclic system, composed of two fused pyridine (B92270) rings, is also known by its systematic IUPAC name, this compound, and synonyms such as 1,8-diazanaphthalene and pyrido[2,3-b]pyridine.[2] The unique structural arrangement of the nitrogen atoms at positions 1 and 8 imparts distinct chemical and physical properties, making it a privileged structure in the design of novel therapeutic agents. The numbering of the this compound ring system follows standard IUPAC rules for fused heterocyclic systems, starting from one of the nitrogen atoms and proceeding around the rings.

The versatile biological activities exhibited by this compound derivatives have garnered significant attention from the scientific community. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] The planar nature of the ring system allows for effective intercalation with DNA, a mechanism exploited by several anticancer and antimicrobial derivatives.[5] Furthermore, the scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological targets. This guide provides a comprehensive overview of the nomenclature, synthesis, and biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Nomenclature of this compound Derivatives

The systematic naming of this compound derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is numbered starting from one of the nitrogen atoms, designated as position 1, and proceeding sequentially around the two rings. The second nitrogen atom is consequently located at position 8.

Substituents are named and numbered according to their position on the this compound ring. For example, a methyl group at position 2 would be named 2-methyl-1,8-naphthyridine. When multiple substituents are present, they are listed in alphabetical order. The naming of more complex derivatives involves identifying the principal functional group and naming the compound accordingly, with the this compound moiety treated as a substituent if a higher priority functional group is present.

Here is a visual representation of the this compound core structure and its numbering:

References

- 1. Anticancer and anti-inflammatory activities of this compound-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel this compound-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Stability of the 1,8-Naphthyridine Core: A Theoretical and Computational Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to assess the stability of the 1,8-naphthyridine scaffold, a crucial heterocyclic motif in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the intrinsic electronic and structural properties that govern the stability of this important chemical entity.

The this compound nucleus, a diazine derivative of naphthalene, is a key component in numerous therapeutic agents.[3] Its stability, largely dictated by its aromatic character, directly influences its chemical reactivity, pharmacokinetic properties, and ultimately, its efficacy as a drug candidate. This guide delves into the computational techniques employed to quantify this stability, providing both a theoretical framework and practical methodological insights.

Theoretical Underpinnings of this compound Stability

The stability of this compound is intrinsically linked to the concept of aromaticity, a property of cyclic, planar molecules with a system of delocalized π-electrons. This delocalization results in a significant stabilization of the molecule, often referred to as resonance energy. In the case of this compound, a bicyclic heteroaromatic system, the distribution of π-electrons across both the pyridine (B92270) and the fused pyridine ring contributes to its overall stability.

Computational chemistry provides a powerful toolkit to quantify the aromaticity and, by extension, the stability of molecules like this compound. Several key indices are employed for this purpose:

-

Resonance Energy (RE): This is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. A higher resonance energy indicates greater stability.

-

Geometry-Based Indices (HOMA, BIRD): The Harmonic Oscillator Model of Aromaticity (HOMA) and the Bond-length Inversion and Ring Deformation (BIRD) indices evaluate aromaticity based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 for HOMA indicate higher aromaticity.

-

Magnetic-Based Indices (NICS): Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.

Quantifying the Stability of this compound

Theoretical calculations have been employed to determine the stability of the this compound core. The following table summarizes key quantitative data from computational studies.

| Stability Metric | Ring A (Pyridinone) | Ring B (Pyridine) | Total Molecule | Reference |

| Resonance Energy (kcal/mol) | 36.4 | [4] | ||

| NICS(1) (ppm) for a derivative | -10.5 | -12.2 | [5] | |

| Relative Aromaticity Trend | 1,7-DAN > 1,8-DAN > 1,5-DAN > 1,6-DAN > 1,4-DAN > 1,2-DAN > 1-AN > Naphthalene | [6] |

Note: NICS(1) values are for a substituted indolonaphthyridine thiophene (B33073) derivative and are provided as an illustrative example of the relative aromaticity of the two rings. DAN refers to diazanaphthalene, and AN refers to azanaphthalene.

Experimental and Computational Protocols

The determination of the stability metrics for this compound relies on robust computational methodologies. Density Functional Theory (DFT) is a commonly employed quantum chemical method for this purpose.

Detailed Computational Protocol for Aromaticity Indices Calculation

-

Geometry Optimization:

-

The initial structure of this compound is built using a molecular modeling software.

-

A full geometry optimization is performed using a DFT functional, such as B3LYP or CAM-B3LYP, with a suitable basis set, for instance, 6-311+G(d,p) or cc-pVTZ.[7][8]

-

The optimization is typically carried out in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

-

A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Aromaticity Indices:

-

HOMA and BIRD: These geometry-based indices are calculated from the optimized bond lengths of the pyridine rings. Specific formulas and parameters for C-C, C-N, and N-N bonds are used in these calculations.[9]

-

NICS: To calculate NICS values, a "ghost" atom (Bq) is placed at specific points, typically at the geometric center of each ring (NICS(0)) and 1 Å above the ring plane (NICS(1)).[5] The isotropic magnetic shielding tensor is then calculated for this ghost atom. The negative of this value gives the NICS value.

-

-

Software:

-

Quantum chemical calculations are performed using software packages such as Gaussian, ORCA, or Spartan.[7]

-

Visualizing Computational Workflows and Relationships

To better illustrate the concepts and processes involved in the theoretical assessment of this compound stability, the following diagrams are provided.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for understanding and quantifying the stability of the this compound core. By leveraging methods such as DFT and calculating key aromaticity indices like HOMA, BIRD, and NICS, researchers can gain valuable insights into the electronic structure and inherent stability of this important heterocyclic system. This knowledge is paramount for the rational design and development of novel this compound-based therapeutic agents with optimized properties. The continued application of these computational tools will undoubtedly accelerate the discovery of new and effective medicines.

References

- 1. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. theory dft b3lyp: Topics by Science.gov [science.gov]

- 9. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,8-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6][7][8][9] Their mechanisms of action are often centered on the inhibition of crucial cellular processes such as DNA replication and cell cycle regulation.

Mechanism of Action: Topoisomerase II Inhibition

A prominent mechanism of anticancer activity for some this compound derivatives is the inhibition of topoisomerase II.[10] Similar to quinolone antibiotics, these compounds can stabilize the transient DNA-topoisomerase II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Mechanism of Action: Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][11] Inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) can disrupt downstream signaling cascades, leading to the suppression of tumor growth.[12]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |

| 47 | K-562 (Leukemia) | 0.77 | [6] |

| 36 | PA-1 (Ovarian) | 1.19 | [6] |

| 29 | PA-1 (Ovarian) | 0.41 | [6] |

| 29 | SW620 (Colon) | 1.4 | [6] |

| 12 | HBL-100 (Breast) | 1.37 | [7] |

| 17 | KB (Oral) | 3.7 | [7] |

| 22 | SW-620 (Colon) | 3.0 | [7] |

| 5b | MCF-7 (Breast) | 11.25 | [9] |

| 5e | MCF-7 (Breast) | 13.45 | [9] |

| 10c | MCF-7 (Breast) | 1.47 | [13] |

| 8d | MCF-7 (Breast) | 1.62 | [13] |

| 4d | MCF-7 (Breast) | 1.68 | [13] |

Antimicrobial Activity

The this compound scaffold is a well-established pharmacophore in the field of antimicrobial agents, with nalidixic acid being a notable early example.[14] These compounds primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound derivatives interfere with the function of bacterial type II topoisomerases. By binding to the enzyme-DNA complex, they prevent the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 31b | B. subtilis (resistant) | 1.7-13.2 (IC₅₀ against DNA gyrase) | [14] |

| 31f | B. subtilis (resistant) | 1.7-13.2 (IC₅₀ against DNA gyrase) | [14] |

| 26 | B. subtilis | Comparable to ampicillin | [14] |

| 27 | S. aureus | Comparable to ampicillin | [14] |

| 28 | E. coli | Comparable to ampicillin | [14] |

| 29 | P. aeruginosa | Comparable to ampicillin | [14] |

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties.[7][15] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[16]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Upon activation by inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Some this compound derivatives can inhibit this pathway, thereby reducing inflammation.

Experimental Protocols

Synthesis: General Procedure for the Friedländer Annulation

The Friedländer synthesis is a common and efficient method for the preparation of the this compound core.[13][17][18]

Materials:

-

2-Amino-pyridine-3-carbaldehyde

-

An active methylene (B1212753) compound (e.g., ethyl acetoacetate, malononitrile)

-

Catalyst (e.g., piperidine, L-proline, or an ionic liquid)

-

Solvent (e.g., ethanol (B145695), water, or solvent-free conditions)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

To a solution or suspension of 2-amino-pyridine-3-carbaldehyde in the chosen solvent, add the active methylene compound and the catalyst.

-

Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash it with a suitable solvent (e.g., cold ethanol or water), and dry it.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

Biological Evaluation: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7][19]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Biological Evaluation: Antimicrobial Susceptibility - Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][20][21][22][23]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound test compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Evaluation: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[6][24][25][26][27]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

This compound test compound

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Vehicle for compound administration

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, reference drug, or vehicle to different groups of animals (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Biological Evaluation: Cytokine Level Determination - ELISA